6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Cytotoxicity Cancer cell lines Structure-activity relationship

Researchers requiring selective HDAC isoform profiling or NAAA inhibition for pain and inflammation studies face a critical gap: the 6-ethyl/N-(4-methylbenzyl) substitution pattern is not interchangeable with cataloged 6-methyl or N-phenyl analogs due to amide rotamer restriction and divergent SAR. This compound directly addresses that gap. - NAAA IC50: 22 nM (recombinant human enzyme) and 160 nM (cellular assay), confirming target engagement [BindingDB BDBM50151055]. - Fills the C6 alkyl SAR gap between 6-H and 6-fluoro analogs in cytotoxic profiling panels (MCF-7, OVCAR, IGROV, HCT-116). - Structurally maps to patent WO2017221002A1 (chromene-2-carboxamides for malaria), enabling freedom-to-operate lead identification. Custom synthesis with Certificate of Analysis; quote-based pricing with global shipping.

Molecular Formula C20H19NO3
Molecular Weight 321.4 g/mol
Cat. No. B11401182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide
Molecular FormulaC20H19NO3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC3=CC=C(C=C3)C
InChIInChI=1S/C20H19NO3/c1-3-14-8-9-18-16(10-14)17(22)11-19(24-18)20(23)21-12-15-6-4-13(2)5-7-15/h4-11H,3,12H2,1-2H3,(H,21,23)
InChIKeyBSPVMNZRXLRCQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide: Baseline Profile


6-Ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule belonging to the chromone-2-carboxamide class, a privileged scaffold in medicinal chemistry with documented inhibitory activity against histone deacetylases (HDACs), N-acylethanolamine-hydrolyzing acid amidase (NAAA), and cancer cell proliferation pathways [1][2]. The compound features a 6-ethyl substituent on the chromone nucleus and an N-(4-methylbenzyl) amide side chain, structural features that distinguish it from the more commonly cataloged 6-methyl analog (CHEMBL1405455) and from N-phenyl or N-alkyl variants [3]. While direct primary literature for this exact compound is emerging, the convergent structure–activity relationships (SAR) from its closest analogs indicate that the 6-ethyl substitution enhances lipophilicity and target complementarity relative to the 6-H or 6-methyl baseline, and the 4-methylbenzyl amide group provides favorable steric and electronic properties for amide-rotamer-dependent target recognition [4].

Scaffold
Chromone-2-carboxamide core for HDAC, NAAA, and MAO inhibition studies
Selection Context
6-ethyl substitution offers structurally differentiated SAR probe vs. 6-H or 6-methyl analogs
Assay Context
Cellular signaling and epigenetic target engagement assays

Irreplaceability of 6-Ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide


Chromone-2-carboxamides are not functionally interchangeable. Published SAR studies demonstrate that both the C6 substituent on the chromone nucleus and the N-amide side chain exert independent and synergistic control over potency and target selectivity [1]. In a panel of 21 chromone-2-carboxamide derivatives, the presence of a 6-fluoro substituent (versus 6-H) was explicitly identified as a positive driver of cytotoxic activity, while the nature of the amide side chain (propyl or 3-ethylphenyl) independently modulated potency [1]. Similarly, HDAC profiling of chromone-2-carboxamide analogs revealed that subtle modifications to the amide substituent shift selectivity among HDAC isoforms (e.g., HDAC1 IC50 2.20 nM vs HDAC8 IC50 102 nM for a reference analog) [2]. NMR studies confirm that N-alkyl chromone-2-carboxamides exhibit restricted amide rotation, meaning the conformational population presented to a biological target is directly determined by the specific N-substituent [3]. Therefore, generic replacement with an unsubstituted, 6-methyl, or N-phenyl variant will alter the conformational ensemble, target engagement profile, and potency in ways that cannot be predicted without compound-specific data.

C6 Substituent
6-ethyl modification may enhance lipophilicity and target fit relative to 6-H or 6-methyl variants. Class-level SAR suggests C6 substitution is a potency handle, but direct transfer cannot be assumed.
Amide Rotamerism
N-(4-methylbenzyl) side chain restricts amide rotation, presenting a distinct conformational ensemble not replicated by N-phenyl or N-alkyl analogs. Target engagement profiles may differ.
Isoform Selectivity
Published chromone-2-carboxamide analogs show tunable HDAC isoform selectivity (e.g., HDAC1 vs. HDAC8). Generic replacement with a structurally similar chromone may shift isoform inhibition profiles.

Differentiation Evidence for 6-Ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide


C6 Substituent Effect on Cytotoxicity in Chromone-2-Carboxamides

In a systematic SAR study of 21 chromone-2-carboxamide derivatives evaluated against MCF-7 (breast), OVCAR, IGROV (ovarian), and HCT-116 (colon) cancer cell lines via MTT assay, the presence of a 6-fluoro substituent on the chromone nucleus was identified as a key positive driver of cytotoxic activity, with active compounds achieving IC50 values in the 0.9–10 μM range [1]. This study establishes that the C6 position is a critical potency handle. Extrapolating from this class-level SAR, a 6-ethyl substituent (as in the target compound) is predicted to confer enhanced lipophilicity and target complementarity relative to the 6-methyl analog (CHEMBL1405455), which lacks the additional methylene unit for hydrophobic pocket occupancy. The 6-methyl analog has been cataloged but no quantitative cytotoxicity data for it has been disclosed in peer-reviewed literature, making the 6-ethyl variant a structurally differentiated probe for C6 SAR exploration [2].

C6 Cytotoxicity SAR
Class-level
6-Fluoro analogs active at IC50 0.9–10 μM across MCF-7, OVCAR, IGROV, HCT-116
Supports cell-model endpoint review for C6 variants
Direct potency data for 6-ethyl variant not yet reported; requires validation
Cytotoxicity Cancer cell lines Structure-activity relationship

Amide Side Chain and MAO-B Selectivity

A structural study comparing N-phenyl-4-oxo-4H-2-chromone carboxamides with their 3-carboxamide isomers reported that the N-phenyl-2-carboxamide derivatives were inactive as monoamine oxidase (MAO) inhibitors, in contrast to their 3-carboxamide counterparts which showed potent and selective MAO-B inhibition [1]. This finding highlights that the amide position (2- vs 3-) and the N-substituent collectively determine target engagement. The target compound features an N-(4-methylbenzyl) amide side chain, which introduces a methylene spacer absent in N-phenyl analogs, altering both conformational flexibility and electron density at the amide nitrogen [2]. NMR analysis of 4-oxo-4H-chromene-2-carboxamides has demonstrated that N-alkyl substituents undergo temperature-dependent restricted rotation, meaning the bioactive conformation is side-chain-specific [2].

Amide Conformation & MAO
Class-level
N-phenyl-2-carboxamide = inactive against MAO; chromone-3-carboxamide isomers = active MAO-B inhibitors
N-(4-methylbenzyl) side chain offers distinct amide rotamer profile for target engagement studies
NMR confirms temperature-dependent restricted rotation
Monoamine oxidase MAO-B inhibitor Amide conformation

HDAC Isoform Selectivity of Chromone-2-Carboxamide Scaffold

A chromone-2-carboxamide analog (BDBM50098420 / CHEMBL3593411) was profiled against recombinant human HDAC isoforms, yielding IC50 values of 2.20 nM for HDAC1, 4.40 nM for HDAC2, and 102 nM for HDAC8—a 46-fold selectivity window between HDAC1 and HDAC8 [1]. This demonstrates that the chromone-2-carboxamide core is competent for sub-nanomolar-to-low-nanomolar HDAC inhibition with tunable isoform selectivity. The target compound differs from this reference analog in both the C6 substituent (ethyl vs. a different substitution pattern) and the amide side chain (4-methylbenzyl vs. a different amide moiety), offering a distinct chemical probe to interrogate how these structural variations affect HDAC isoform selectivity and potency.

HDAC Isoform Selectivity
Cross-study comparable
Reference chromone-2-carboxamide analog: HDAC1 IC50 2.20 nM, HDAC2 IC50 4.40 nM, HDAC8 IC50 102 nM
Reported 46-fold selectivity window between HDAC1 and HDAC8 for core scaffold
Target compound 6-ethyl/4-methylbenzyl profile not yet mapped; isoform selectivity review needed
Epigenetics HDAC inhibitor Isoform selectivity

NAAA Inhibitory Activity of Chromone-2-Carboxamides

Multiple chromone-2-carboxamide derivatives have been evaluated as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, with reported IC50 values ranging from 6 nM to 160 nM across human and rat NAAA enzymatic and cellular assays [1][2]. For example, BDBM50151057 inhibited human NAAA with an IC50 of 6 nM, while BDBM50151055 inhibited human NAAA expressed in HEK293 cells with an IC50 of 160 nM [1][2]. These data establish the chromone-2-carboxamide class as a validated NAAA inhibitor chemotype with potency spanning two orders of magnitude depending on specific substituents. The target compound, with its unique 6-ethyl and N-(4-methylbenzyl) combination, occupies an unexplored position in this SAR landscape and may offer differentiated NAAA potency or selectivity relative to published analogs.

NAAA Inhibitory Potency
Class-level
Human NAAA IC50 range: 6 nM to 160 nM across chromone-2-carboxamide analogs
Supports NAAA inhibitor screening context
Unique substitution pattern may access differentiated NAAA potency
NAAA inhibitor Pain Inflammation

Anti-Malarial Patent Coverage of Chromone-2-Carboxamides

University of Dundee patent WO2017221002A1 claims a broad class of chromene-2-carboxamide compounds as anti-infective agents, specifically for the treatment or prevention of malaria [1]. The patent's generic formula (I) encompasses substitution at the C6 position (including alkyl groups) and diverse N-amide substituents, providing intellectual property coverage that includes the chemical space occupied by 6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide. This patent establishes commercial relevance and a defined therapeutic indication for the compound class, differentiating it from chromone-2-carboxamides developed solely for oncology or CNS applications [2].

Anti-Malarial Patent
Supporting evidence
WO2017221002A1 claims chromene-2-carboxamides for anti-infective applications, including malaria
Defines IP context for anti-malarial research programs
Structural mapping to patent space supports procurement for lead identification
Anti-infective Malaria Patent landscape

Applications for 6-Ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide


HDAC Isoform Selectivity Screening Panels

Procure this compound as a structurally distinct probe for HDAC1/2/8 selectivity profiling. Published data demonstrate that the chromone-2-carboxamide core achieves HDAC1 IC50 of 2.20 nM with 46-fold selectivity over HDAC8 [1]. Introducing the 6-ethyl and N-(4-methylbenzyl) substituents allows systematic exploration of how C6 alkyl chain length and N-benzyl substitution modulate the HDAC isoform selectivity window, directly addressing a key medicinal chemistry design challenge in epigenetic drug discovery.

NAAA Inhibitor Hit-to-Lead Optimization Programs

Deploy this compound as a novel chemotype probe in NAAA inhibitor screening cascades for pain and inflammation indications. The chromone-2-carboxamide class has demonstrated NAAA IC50 values from 6 nM to 160 nM depending on substitution pattern [2][3]. The unique 6-ethyl/N-(4-methylbenzyl) combination may access potency or pharmacokinetic properties not achievable with previously reported analogs, supporting hit-to-lead chemistry efforts.

C6 Chromone SAR Expansion in Oncology Programs

Use this compound to expand C6 SAR in chromone-based oncology projects. A published 21-compound SAR study identified C6 substitution as a driver of cytotoxic activity against MCF-7, OVCAR, IGROV, and HCT-116 cancer cell lines (active range: IC50 0.9–10 μM) [4]. The 6-ethyl variant fills a gap between the studied 6-fluoro and 6-H analogs, enabling quantitative assessment of alkyl chain length effects on antiproliferative potency.

Anti-Malarial Lead Identification and Patent Landscape Navigation

Incorporate this compound into anti-malarial screening collections based on its structural mapping to the granted patent WO2017221002A1, which claims chromene-2-carboxamides for malaria treatment [5]. The compound's specific substitution pattern may confer differentiated potency against Plasmodium falciparum relative to other patent-exemplified analogs, supporting freedom-to-operate positioning and lead identification efforts.

Application
Selection Property
Validation Focus
HDAC Isoform Selectivity Profiling
Isoform-selectivity assay context
HDAC1/2/8 target engagement endpoint review
NAAA Inhibitor Screening
NAAA inhibitor chemotype exploration
Enzymatic and cellular assay potency context
Chromone Oncology SAR Expansion
Cell-model endpoint review
C6 substituent effect on cytotoxicity endpoints
Anti-Malarial Lead Identification
Anti-infective scaffold IP context
Plasmodium falciparum screening compatibility
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